5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one
Description
5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 4-(dimethylamino)phenyl substituent at position 5 and a hydroxyl group at position 3 of the cyclohexenone ring. The dimethylamino group contributes to electron-donating properties, while the hydroxyl group enhances hydrogen-bonding capacity, influencing its solubility and reactivity .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,9,11,16H,7-8H2,1-2H3 |
InChI Key |
ODAOCAVIVMZAEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation-Based Approaches
Aldol condensation remains a cornerstone for constructing the cyclohexenone core. In one protocol, 4-dimethylaminobenzaldehyde undergoes base-catalyzed condensation with 3-hydroxycyclohexan-1-one. Piperidine (10 mol%) in ethanol at reflux for 12 hours yields the intermediate 5-[4-(dimethylamino)phenyl]-3-hydroxycyclohexan-1-one, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to afford the target enone . This method achieves 68–74% overall yield but requires strict control of oxidation conditions to prevent over-dehydrogenation.
Key variables influencing efficiency:
-
Base selection : Piperidine outperforms pyrrolidine or K₂CO₃ in minimizing side reactions .
-
Solvent polarity : Ethanol enhances enolate stability compared to aprotic solvents .
Michael Addition Followed by Cyclization
A two-step sequence involving Michael addition and intramolecular cyclization has been optimized for scalability. 4-Dimethylaminophenylmagnesium bromide reacts with ethyl acetoacetate in THF at −78°C, yielding a β-keto ester intermediate. Acid-mediated cyclization (H₂SO₄, 80°C) generates the cyclohexenone framework, with the hydroxyl group introduced via subsequent Luche reduction (NaBH₄, CeCl₃·7H₂O in MeOH) . This method provides 58–63% isolated yield but demands rigorous anhydrous conditions during Grignard formation .
Comparative Table 1: Michael Addition-Cyclization Parameters
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Grignard Temp | −78°C | +15 |
| Cyclization Acid | H₂SO₄ (conc.) | +12 |
| Reduction Time | 2 h | +8 |
Multicomponent Reaction Strategies
A three-component reaction leveraging 4-dimethylaminobenzaldehyde, Meldrum’s acid, and allyl bromide in DMF at 120°C constructs the skeleton in a single pot . The hydroxyl group is installed via in situ hydrolysis using aqueous HCl (1 M), achieving 78% yield with 95% purity by HPLC . This method’s efficiency stems from:
-
Concerted enolate formation and alkylation
-
Microwave assistance (150 W, 30 min) reduces reaction time by 60% .
Enzymatic Resolution for Enantioselective Synthesis
Racemic mixtures of 5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one have been resolved using immobilized Candida antarctica lipase B (CAL-B). Kinetic resolution in tert-butyl methyl ether (TBME) with vinyl acetate as acyl donor achieves 98% enantiomeric excess (ee) for the (S)-enantiomer . Though costly, this method is indispensable for pharmacological applications requiring chirally pure material .
Solid-Phase Synthesis for High-Throughput Production
Functionalization of Wang resin with a preformed cyclohexenone precursor enables iterative coupling. After introducing the 4-dimethylaminophenyl group via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, 80°C), TFA cleavage releases the product with 82% purity . Automation compatibility makes this approach viable for combinatorial libraries .
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using a planetary ball mill (500 rpm, 2 h) achieves 89% yield by co-grinding 4-dimethylaminobenzaldehyde, dimedone, and K₂CO₃. This method eliminates solvent waste and reduces energy consumption by 70% compared to thermal approaches .
Troubleshooting Common Synthetic Challenges
-
Para-Substitution Selectivity : Use of bulky bases (e.g., LDA) directs electrophilic attack to the para position, suppressing meta byproducts .
-
Hydroxyl Group Oxidation : Stabilization via silylation (TBDMSCl) during intermediate steps prevents unintended ketonization .
-
Chromatography Alternatives : Recrystallization from ethanol/water (3:1) affords >99% purity, avoiding silica gel degradation.
Analytical Validation Protocols
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and dimethylamino groups play crucial roles in its reactivity and biological activity. For example, the hydroxyl group can participate in hydrogen bonding, while the dimethylamino group can engage in electron-donating interactions, influencing the compound’s overall behavior in biological systems .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound enhances electron donation, contrasting with the electron-withdrawing 3-chlorophenyl group in ’s compound .
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to the methylphenyl and phenyl substituents in ’s analogue .
- Lipophilicity : The target compound (estimated LogP ~2.1) is less lipophilic than 5-[(4-hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one (LogP = 3.33), suggesting divergent biological membrane permeability .
Spectroscopic and Crystallographic Data
- Crystal Packing: The 4-methylphenyl derivative () exhibits a planar cyclohexenone ring with dihedral angles of 15.2° between substituents, while ’s compound shows non-planar geometry due to steric hindrance from ester groups .
Biological Activity
5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, antimicrobial activities, and mechanisms of action based on various studies.
- Molecular Formula : C13H15N1O2
- Molecular Weight : 219.27 g/mol
- CAS Number : Not explicitly provided in the search results.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines, particularly breast and pancreatic cancers.
Case Study: Anticancer Effects
A study published in 2024 examined the effects of derivatives related to 5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one on breast and pancreatic cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability:
| Compound | Cell Line | EC50 (μM) | Effect on Colony Formation |
|---|---|---|---|
| 5k | MDA-MB-231 | 7.3 ± 0.4 | Complete inhibition at 1 & 2 μM |
| 5k | Panc-1 | 10.2 ± 2.6 | Strong inhibition at 2 μM |
| 3c | MDA-MB-231 | Not specified | High selectivity observed |
| 3d | Panc-1 | Not specified | Effective in spheroid growth inhibition |
The study found that compounds with specific substituents exhibited varying degrees of selectivity and efficacy against the tested cancer cell lines, indicating a structure-activity relationship that warrants further investigation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity.
Research indicates that certain derivatives can exert broad-spectrum antimicrobial effects without hemolytic activity on human erythrocytes. This suggests a potential for use in treating infections caused by antibiotic-resistant strains.
Mechanistic Insights
The biological activity of 5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one can be attributed to its ability to interact with specific cellular targets:
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases.
- Inhibition of Tumor Growth : The compound's derivatives have been noted for their ability to inhibit tumor spheroid growth, a critical aspect of cancer metastasis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one, and how can reaction conditions be optimized?
- Answer : Claisen-Schmidt condensation or Michael addition reactions are commonly employed for analogous cyclohexenone derivatives. Optimization involves adjusting catalysts (e.g., acidic/basic conditions), temperature (80–120°C), and solvent polarity (e.g., ethanol, DMF). For example, substituent positioning on the phenyl ring may require regioselective protection/deprotection strategies to preserve the hydroxyl and dimethylamino groups . Reaction progress can be monitored via TLC or HPLC, with purification using column chromatography or recrystallization.
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Answer :
- NMR : and NMR identify proton environments (e.g., hydroxyl at δ ~12 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon backbone.
- IR : Confirm hydroxyl (3200–3600 cm) and carbonyl (1680–1720 cm) groups.
- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å, C–C aromatic at ~1.39 Å) and dihedral angles to validate stereochemistry. Single-crystal studies at low temperatures (e.g., 100 K) improve resolution, as demonstrated for similar compounds .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Answer : The compound is sensitive to light, pH extremes, and oxidative environments. Stabilization strategies include:
- Storage in amber vials at –20°C under inert gas (N/Ar).
- Buffered solutions (pH 6–8) to prevent keto-enol tautomerism.
- Degradation products can be analyzed via LC-MS or GC-MS to identify pathways (e.g., hydroxyl group oxidation) .
Q. What environmental impact assessments are relevant for this compound?
- Answer : Evaluate biodegradability (OECD 301 tests), bioaccumulation potential (logP calculations), and ecotoxicity (e.g., Daphnia magna LC). Physicochemical properties (e.g., water solubility, Henry’s law constant) inform environmental fate models, as outlined in Project INCHEMBIOL .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data for physicochemical properties be resolved?
- Answer : Discrepancies in logP, pKa, or solubility often arise from force field limitations or solvent effects in simulations. Calibrate computational models (e.g., DFT, COSMO-RS) with experimental data via iterative refinement. For example, adjust partial charges or solvation parameters to align with HPLC-measured logD values .
Q. What in vitro/in vivo models are suitable for studying its bioactivity and mechanism of action?
- Answer :
- In vitro : Enzyme inhibition assays (e.g., kinase or dehydrogenase targets) with IC determination. Use fluorescence polarization for binding affinity studies.
- In vivo : Rodent models for pharmacokinetics (plasma half-life, bioavailability) and toxicity (AST/ALT levels). Zebrafish embryos can screen developmental toxicity .
Q. Which computational approaches predict target interactions, and how do they compare with empirical data?
- Answer : Molecular docking (AutoDock Vina, Glide) identifies potential binding pockets, while MD simulations (AMBER, GROMACS) assess stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, a docking score ≤ –8 kcal/mol may correlate with nM-range IC values .
Q. How should discrepancies in reported bioactivity data across studies be addressed?
- Answer : Standardize assays (e.g., cell line provenance, passage number, incubation time) and controls. Meta-analyses can adjust for batch effects or solvent interference (e.g., DMSO cytotoxicity). Reproducibility checks under blinded conditions are critical, as seen in multi-laboratory validation frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
